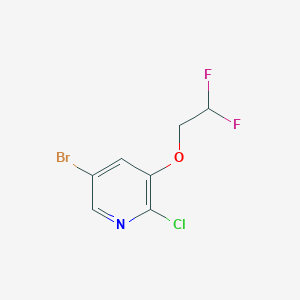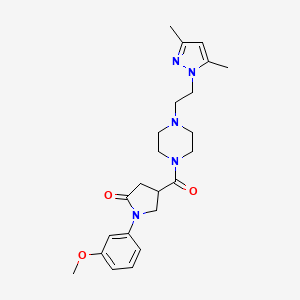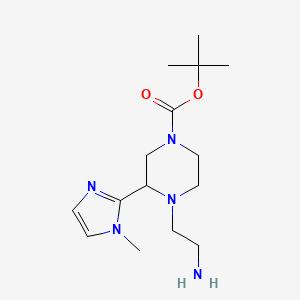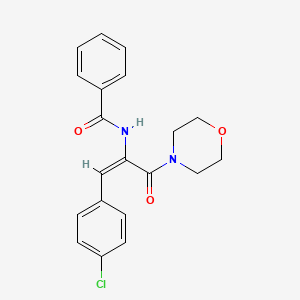
2,2-Difluorocyclohexane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluorocyclohexane-1-carbonitrile is a chemical compound with the molecular formula C7H9F2N . It has a molecular weight of 145.15 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with two fluorine atoms attached to the same carbon atom and a carbonitrile group attached to an adjacent carbon atom .Aplicaciones Científicas De Investigación
Organocatalysis and Synthesis of Heterocyclic Compounds
2,2-Difluorocyclohexane-1-carbonitrile is utilized in organocatalysis to synthesize heterocyclic compounds. For instance, the compound has been employed in the organocatalyzed synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles, using a tandem Michael addition-cyclization reaction. This process, facilitated by a cinchona alkaloid-derived thiourea catalyst, achieved moderate enantioselectivity, demonstrating its utility in creating enantioenriched structures (Ding & Zhao, 2010).
Carbon-Fluorine Bond Activation
The activation of carbon-fluorine bonds, which are among the strongest in organic chemistry, is a significant area of interest. Research involving compounds like this compound has led to advancements in this field. For example, studies have shown the reactivity of certain complexes towards aromatic C-F bonds, indicating potential for CFC disposal methods and the development of new reactions for fluorinated substrates (Kraft, Lachicotte, & Jones, 2000).
Hydrodefluorination Catalysis
Efficient catalytic hydrodefluorination, converting carbon-fluorine to carbon-hydrogen bonds, represents a critical challenge due to the inertness of C-F bonds. The use of highly electrophilic silylium compounds supported by carborane has been reported to catalyze the hydrodefluorination of perfluoroalkyl groups under mild conditions, demonstrating the potential for modifying inert C-F bonds in environmentally benign ways (Douvris & Ozerov, 2008).
Synthesis of Fluorinated Building Blocks
The synthesis of gem-difluoromethylene building blocks through regioselective allylation of gem-difluorocyclopropanes has been explored, with this compound derivatives reacting to afford 1,6-dienes. This method yields precursors for cyclic systems containing a gem-difluoromethylene moiety, illustrating the versatility of fluorinated compounds in organic synthesis (Munemori et al., 2014).
Advanced Material Synthesis
The compound is instrumental in the development of advanced materials, such as nitrogen-doped carbon nanotubes anchored on graphene substrates. A fast microwave technique using azobis(cyclohexanecarbonitrile) has been developed to produce these hierarchical nanostructures, showcasing the application of this compound derivatives in creating novel nanomaterials for energy storage applications (Sridhar et al., 2015).
Propiedades
IUPAC Name |
2,2-difluorocyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N/c8-7(9)4-2-1-3-6(7)5-10/h6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJPINRCFRGLSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C#N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2886053.png)


![2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2886056.png)



amino}acetic acid](/img/structure/B2886061.png)


![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2886068.png)
